8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Description
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS: 1158450-28-2) is a tetrahydroquinoline derivative characterized by a methoxy group at the 8-position, two methyl groups at the 2-position, and an additional methyl group at the 4-position. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical applications . This compound is structurally related to bioactive tetrahydroquinolines, which exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.BrH/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4;/h5-7,9,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNUOOJRYRYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2OC)(C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is an organic compound with significant potential in medicinal chemistry. It possesses a molecular formula of and a molecular weight of 205.3 g/mol. This compound has garnered interest due to its structural similarities to other biologically active compounds and its potential applications in various fields, including pharmacology and biochemistry.
The precise biological targets and mechanisms of action for 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are not fully elucidated. However, it is theorized that similar compounds may interact with biological systems through:
- Receptor Binding : Compounds in this class may bind to specific receptors in the body, potentially altering physiological responses.
- Enzyme Inhibition : There is evidence suggesting that these compounds can inhibit enzymes that play critical roles in metabolic pathways.
- Modulation of Ion Channels : Some studies indicate that such compounds may affect ion channel activity, influencing cellular excitability and signaling pathways .
Biological Activity
Research indicates that 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits various biological activities:
- Antioxidant Properties : Similar compounds have been shown to influence oxidative stress pathways, suggesting potential antioxidant effects that could protect cells from damage.
- Neuroprotective Effects : Preliminary studies highlight its potential in treating neurological disorders by protecting neuronal cells from degeneration .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating a broader therapeutic potential .
Research Findings and Case Studies
The following table summarizes key findings from recent studies involving 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline:
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
- Antioxidant Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
- Anticancer Properties : Studies have shown that certain tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types. This effect is attributed to their ability to modulate signaling pathways involved in cell survival and death .
2. Neuroprotective Effects
- The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It may enhance cognitive function by protecting neurons from oxidative damage and apoptosis .
3. Antimicrobial Activity
- Preliminary studies suggest that 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents .
Material Science Applications
1. Polymer Chemistry
- The compound can be used as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength of polymer matrices .
2. Sensor Development
- Due to its electronic properties, this compound has potential applications in the development of sensors for detecting environmental pollutants or biological markers .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
(a) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
- Structure : Hydroxy group at the 6-position instead of methoxy at the 8-position.
- Bioactivity: Demonstrates potent antioxidant and anti-inflammatory effects in rotenone-induced Parkinson’s disease models, outperforming rasagiline in reducing oxidative stress and NF-κB-mediated inflammation .
- Key Difference: The 6-hydroxy group enhances radical-scavenging activity compared to the 8-methoxy group, which may act as an electron donor but lacks direct antioxidant capacity .
(b) Dihydroethoxyquin (DHE; 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline)
- Structure : Ethoxy group at the 6-position.
- Physical Properties: Solid and water-soluble, unlike its non-hydrogenated analog ethoxyquin (lipophilic liquid) .
- Application : Used in animal feed due to improved stability and solubility.
(c) 8-Methyl-1,2,3,4-tetrahydroquinoline
- Structure : Lacks methoxy and two methyl groups.
Halogenated Derivatives
(a) 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Structure : Bromine substituent at the 8-position.
- Contrast : The bromine atom increases molecular weight (254.17 g/mol) and may confer distinct reactivity compared to the methoxy group .
(b) 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
N-Substituted Derivatives
(a) N-(2-Hydroxypropyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Structure : Hydroxypropyl group at the nitrogen.
- Application : Used as an antioxidant in lubricants and industrial fluids, leveraging the hydroxyl group for radical stabilization .
(b) 1-(2-Hydroxyethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Methoxy-Modified Analogs in Anticancer Research
- 3,4-Diaryl-1,2,3,4-tetrahydroquinolines: Methoxy groups at aromatic positions enhance anticancer activity. Demethylation to hydroxyl groups (via BBr3) generates metabolites with improved potency, suggesting the methoxy group in the target compound could serve as a prodrug feature .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Solubility | State | Key Bioactivity |
|---|---|---|---|
| 8-Methoxy-THQ Hydrobromide | High (salt form) | Solid | Under investigation |
| 6-Hydroxy-THQ (HTHQ) | Moderate | Solid | Neuroprotective, antioxidant |
| Dihydroethoxyquin (DHE) | Water-soluble | Solid | Feed additive |
| 8-Bromo-THQ | Low | Liquid | Synthetic intermediate |
| N-(2-Hydroxypropyl)-THQ | High | Liquid | Industrial antioxidant |
Preparation Methods
Hydroaminoalkylation of ortho-Chlorostyrenes
A titanium-catalyzed hydroaminoalkylation reaction between N-methylaniline and ortho-chlorostyrene derivatives provides regioselective access to linear amine intermediates. For example, 2,6-bis(phenylamino)pyridinato titanium complexes catalyze the addition of N-methylaniline to styrenes, yielding precursors with chlorophenyl groups at the C8 position.
Representative Conditions
| Reagent | Quantity (mmol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ortho-Chlorostyrene | 10.0 | 110 | 24 | 78 |
| Ti catalyst | 0.5 | – | – | – |
| N-Methylaniline | 12.0 | – | – | – |
Intramolecular Buchwald–Hartwig Cyclization
The chlorophenyl intermediate undergoes palladium-catalyzed cyclization to form the tetrahydroquinoline core. Using BrettPhos Pd G3 precatalyst and cesium carbonate as base, this step achieves C–N bond formation with >90% regioselectivity. Subsequent methylation via Eschweiler–Clarke conditions introduces the C2 and C4 methyl groups.
Methoxylation and Hydrobromide Formation
Electrophilic bromination at C8 followed by nucleophilic substitution with methanol introduces the methoxy group. Finally, treatment with hydrobromic acid (48% w/w) in ethanol yields the hydrobromide salt.
Synthetic Route 2: Reductive Amination and Friedel–Crafts Alkylation
Reductive Amination of 8-Methoxy-2-methylquinoline
Quinoline derivatives serve as starting materials for this route. Hydrogenation of 8-methoxy-2-methylquinoline over Raney nickel (H₂, 50 atm) in acetic acid selectively reduces the pyridine ring to generate 1,2,3,4-tetrahydroquinoline.
Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Pressure (atm) | 50 |
| Temperature (°C) | 80 |
| Catalyst Loading (%) | 10 |
| Conversion (%) | 95 |
Friedel–Crafts Methylation
Aluminum chloride-mediated Friedel–Crafts alkylation introduces additional methyl groups at C2 and C4. Using methyl chloride as the alkylating agent, this step proceeds with 70–75% efficiency.
Salt Formation and Purification
The free base is dissolved in anhydrous diethyl ether, and gaseous HBr is bubbled through the solution. Crystallization from ethanol/diethyl ether (1:3) affords the hydrobromide salt with >99% purity.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 52 | 61 |
| Regioselectivity | High (>90%) | Moderate (70%) |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Route 1 offers superior regiocontrol but suffers from lower scalability due to air-sensitive titanium catalysts. Route 2 provides better yields and simpler purification but requires stringent temperature control during hydrogenation.
Optimization Strategies for Industrial Production
Catalytic System Modifications
Replacing titanium catalysts with earth-abundant iron complexes in hydroaminoalkylation reduces costs without compromising yield (65–70% achieved in pilot studies).
Continuous Flow Hydrogenation
Adopting continuous flow reactors for quinoline hydrogenation increases throughput by 300% while maintaining selectivity. Key parameters:
-
Residence time: 12 min
-
H₂ pressure: 30 atm
-
Temperature: 70°C
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) replaces dichloromethane in Friedel–Crafts alkylation, reducing environmental impact while maintaining reaction efficiency (yield: 68% vs. 71% with CH₂Cl₂).
Analytical Characterization Data
NMR Spectral Signatures
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (s, 6H, C2-CH₃), 2.15 (s, 3H, C4-CH₃), 3.72 (s, 3H, OCH₃), 6.82–7.15 (m, 3H, aromatic)
-
¹³C NMR : δ 22.4 (C2-CH₃), 28.1 (C4-CH₃), 55.6 (OCH₃), 126.8–154.2 (aromatic carbons)
Q & A
Q. What are the standard synthetic routes for 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Alkylation : Reacting a tetrahydroquinoline precursor with methylating agents under basic conditions (e.g., KOH/EtOH) to introduce methyl groups at positions 2 and 4 .
Methoxy Introduction : Bromination at the 8-position using molecular bromine (Br₂) in a mild acidic or neutral solvent (e.g., CHCl₃ or DCM), followed by substitution with methoxy groups via nucleophilic aromatic substitution (e.g., NaOMe/MeOH) .
Hydrobromide Salt Formation : Treating the free base with HBr in an anhydrous solvent (e.g., Et₂O) to precipitate the hydrobromide salt .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid over-bromination .
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) to isolate intermediates. Recrystallization (e.g., from ethanol/water) is effective for the final hydrobromide salt .
- Characterization :
- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: ~260 m/z) .
- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .
Q. What storage conditions ensure compound stability?
- Methodological Answer :
- Store the hydrobromide salt at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .
- For long-term storage (>6 months), keep at -80°C in anhydrous DMSO or ethanol. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromination?
- Methodological Answer : Regioselective bromination at the 8-position is influenced by:
- Electron-Donating Groups : Methoxy groups at adjacent positions direct bromine to the para position via resonance stabilization .
- Reaction Conditions : Use diluted Br₂ (0.5–1.0 equiv.) in CHCl₃ at 0–25°C to minimize di-/tri-brominated byproducts .
- Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track bromination efficiency and purity .
Q. What reaction mechanisms explain its biological activity?
- Methodological Answer : The compound interacts with biological targets via:
- Receptor Binding : The methoxy and methyl groups enhance lipophilicity, facilitating membrane penetration and binding to CNS receptors (e.g., serotonin receptors) .
- Enzyme Inhibition : The hydrobromide salt’s ammonium ion can act as a hydrogen-bond donor, inhibiting enzymes like monoamine oxidase (MAO) .
Experimental Validation: Conduct competitive binding assays (IC₅₀ determination) and molecular docking simulations .
Q. How to resolve contradictions in reported biological data?
- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Purity Differences : Re-test batches via HPLC and exclude samples with <95% purity .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines) and use positive controls (e.g., known MAO inhibitors) .
- Structural Confirmation : Verify regiochemistry via NOESY NMR to rule out positional isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
